

A Comparative Guide to PROTAC Androgen Receptor Degraders: BMS-986365 and Beyond

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Compound of Interest				
Compound Name:	BMS-986365			
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For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate cancer therapy is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a promising new modality. These heterobifunctional molecules leverage the cell's own protein disposal machinery to selectively eliminate the androgen receptor (AR), a key driver of prostate cancer growth. This guide provides a detailed comparison of **BMS-986365** (also known as CC-94676), a clinical-stage AR degrader, with other notable PROTAC AR degraders, focusing on their preclinical and clinical performance.

Mechanism of Action: A Shared Strategy with a Unique Twist

PROTAC AR degraders share a common mechanism of action. They consist of two ligands connected by a linker: one binds to the androgen receptor, and the other recruits an E3 ubiquitin ligase, most commonly cereblon (CRBN). This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This "event-driven" mechanism allows a single PROTAC molecule to trigger the degradation of multiple AR proteins, offering a potential advantage over traditional "occupancy-driven" inhibitors.[1]

BMS-986365 distinguishes itself with a dual mechanism of action.[2][3] In addition to inducing AR degradation, it also acts as a competitive antagonist of the AR ligand-binding domain (LBD).[2][3] This dual action is designed to provide a more profound and durable inhibition of



AR signaling, potentially overcoming resistance mechanisms that can arise with therapies that only block the receptor.[4][5]

Other prominent PROTAC AR degraders, such as bavdegalutamide (ARV-110) and its successor luxdegalutamide (ARV-766), primarily function through AR degradation by recruiting the CRBN E3 ligase.[6][7][8]

Preclinical Performance: A Quantitative Comparison

The preclinical efficacy of these degraders is evaluated through various in vitro and in vivo studies. Key metrics include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the inhibition of tumor growth in xenograft models.

In Vitro Degradation and Anti-proliferative Activity

Compoun d	Target	Cell Line	DC50 (nM)	Dmax (%)	E3 Ligase Recruited	Referenc e(s)
BMS- 986365 (CC- 94676)	Wild-type & mutant AR	Not Specified	10 - 40	81% - 93%	Cereblon	[9]
Bavdegalut amide (ARV-110)	Wild-type & mutant AR	VCaP	~1	>90%	Cereblon	[7]
Bavdegalut amide (ARV-110)	Wild-type & mutant AR	LNCaP	<1	>98%	Cereblon	[10][11]
Luxdegalut amide (ARV-766)	Wild-type & mutant AR (including L702H)	VCaP	<1	>90%	Cereblon	[1][6][12]
Luxdegalut amide (ARV-766)	Wild-type & mutant AR (including L702H)	LNCaP	<1.3	>91%	Cereblon	[13]



Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

In Vivo Tumor Growth Inhibition

Compound	Model	Dosing	Tumor Growth Inhibition (TGI)	Key Findings	Reference(s
BMS-986365 (CC-94676)	CRPC & therapy- resistant PDX models	Not Specified	63-92% tumor volume reduction	Superior to enzalutamide in preclinical models.	[9][14]
Bavdegaluta mide (ARV- 110)	Enzalutamide -resistant VCaP xenograft	Low oral doses	Robust efficacy	Effective in enzalutamide -resistant models.	[15]
Luxdegaluta mide (ARV- 766)	LNCaP & VCaP xenografts	3-10 mg/kg/day	Significant, dose- dependent	More robust PSA reduction than enzalutamide .	[1][6][12]

Pharmacokinetic Properties



Compound	Parameter	Species	Value	Reference(s)
BMS-986365 (CC-94676)	Oral Bioavailability	Preclinical animal models	Good	[4]
Bavdegalutamide (ARV-110)	Oral Bioavailability	Rat (fasted)	10.75%	[16][17]
Bavdegalutamide (ARV-110)	Oral Bioavailability	Rat (fed)	20.97%	[16][17]
Bavdegalutamide (ARV-110)	Oral Bioavailability	Mouse	37.89%	[18]
Luxdegalutamide (ARV-766)	Oral Bioavailability	In vivo	Orally bioavailable	[1][6][12]

Clinical Data Snapshot

BMS-986365, bavdegalutamide (ARV-110), and luxdegalutamide (ARV-766) have all advanced to clinical trials, demonstrating promising activity in patients with metastatic castration-resistant prostate cancer (mCRPC).



Compound	Phase of Development	Key Clinical Findings	Reference(s)
BMS-986365 (CC-94676)	Phase 3	In a Phase 1 study of heavily pretreated mCRPC patients, demonstrated a manageable safety profile and anti-tumor activity. At 900 mg BID, 50% of patients achieved a PSA50 response.	[19]
Bavdegalutamide (ARV-110)	Phase 2	Showed clinical activity in heavily pretreated mCRPC patients, particularly those with AR T878X and/or H875Y mutations.	
Luxdegalutamide (ARV-766)	Phase 1/2	Well-tolerated with promising clinical activity in mCRPC patients with tumors harboring AR LBD mutations, including L702H. A PSA50 of 50% was observed in patients with AR LBD mutations.	[8][20]

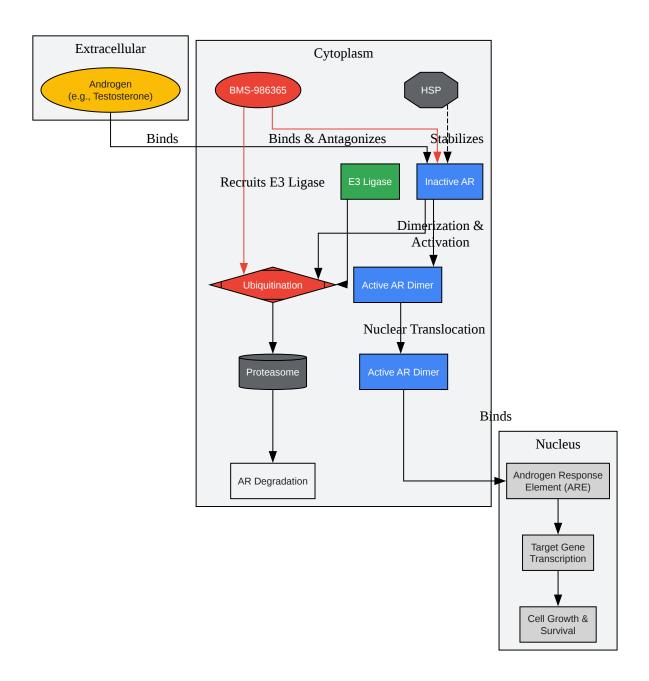
Visualizing the Science

To better understand the underlying biology and experimental approaches, the following diagrams illustrate key pathways and workflows.

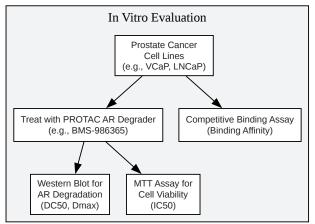


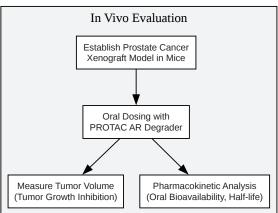












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Validation & Comparative





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